(2-methylpropan-2-yl)oxy propan-2-yl carbonate
Description
Properties
IUPAC Name |
(2-methylpropan-2-yl)oxy propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-6(2)10-7(9)11-12-8(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGNCLDCOVTOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Record name | TERT-BUTYL PEROXYISOPROPYL CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2726 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862908 | |
| Record name | tert-Butylperoxy isopropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sensitive to heat. Must be stored with stringent maintenance of low temperature., Liquid | |
| Record name | TERT-BUTYL PEROXYISOPROPYL CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2726 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(1-methylethyl) ester | |
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CAS No. |
2372-21-6 | |
| Record name | TERT-BUTYL PEROXYISOPROPYL CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2726 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tert-Butylperoxy isopropyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butyl isopropyl peroxycarbonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372216 | |
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| Record name | Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butylperoxy isopropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-tert-butyl isopropyl monoperoxycarbonate | |
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| Record name | TERT-BUTYL ISOPROPYL PEROXYCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65CY7NX9N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Preparation via Reaction of Alcohols with Methyl Chloroformate
A well-documented method for preparing allylic and tertiary alkyl carbonates involves the reaction of the corresponding alcohol with methyl chloroformate in the presence of a base such as pyridine. This method is adaptable for preparing (2-methylpropan-2-yl)oxy propan-2-yl carbonate by using 2-methylpropan-2-ol (tert-butanol) and propan-2-ol (isopropanol) or their derivatives.
Procedure Summary:
- Mix the allylic or tertiary alcohol (100 mol%) with methyl chloroformate (200 mol%) and pyridine (300 mol%) in an anhydrous solvent such as dichloromethane at 0 °C.
- Stir the reaction mixture overnight, allowing it to warm to room temperature gradually.
- After completion, wash the mixture with brine and acid (e.g., 1 N HCl) to remove pyridine and byproducts.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to isolate the carbonate ester.
This method has been used successfully in the preparation of various allylic carbonates and is applicable to the preparation of (2-methylpropan-2-yl)oxy propan-2-yl carbonate.
Use of Peroxoate Intermediates and Alkyl Peroxides
Patent literature indicates the synthesis of similar tert-butyl oxy peroxoates and carbonates through peroxoate intermediates. For example, tert-butyl peroxoates can be synthesized and subsequently converted to carbonate esters by reaction with appropriate alcohols or carbonate sources under controlled conditions.
Catalytic Coupling Methods
Transition metal-catalyzed coupling reactions have been reported for the formation of carbonate esters involving allylic substrates. For instance, Fe(III) or Ni(II) catalysts can facilitate the coupling of tertiary alkyl oxalates with allylic carbonates, which might be adapted for the synthesis of (2-methylpropan-2-yl)oxy propan-2-yl carbonate derivatives.
Reaction Conditions and Optimization Data
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Anhydrous, inert atmosphere preferred |
| Temperature | 0 °C to room temperature | Initial cooling to 0 °C to control reactivity |
| Base | Pyridine | Acts as acid scavenger and catalyst |
| Molar Ratios | Alcohol: 100 mol%, Methyl chloroformate: 200 mol% | Excess chloroformate ensures complete conversion |
| Reaction Time | Overnight (12-24 hours) | Sufficient for full conversion |
| Workup | Washing with brine and acid, drying over MgSO4 | Removes impurities and pyridine |
| Purification | Flash column chromatography | Silica gel with appropriate eluents |
Research Findings and Analytical Data
- The carbonate esters prepared by the methyl chloroformate method show good yields typically ranging from 40% to 80%, depending on substrate purity and reaction conditions.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the formation of the carbonate linkage with characteristic chemical shifts for the carbonate carbon and the tert-butyl and isopropyl protons.
- Mass spectrometry (MS) data support the molecular weight and structure, with exact mass measurements matching the expected carbonate ester.
- Purity and identity are further confirmed by chromatographic techniques such as flash chromatography and thin-layer chromatography (TLC).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: (2-methylpropan-2-yl)oxy propan-2-yl carbonate primarily undergoes decomposition reactions to generate free radicals. These free radicals are highly reactive and can initiate polymerization reactions .
Common Reagents and Conditions:
Decomposition: The compound decomposes under heat or in the presence of catalysts to form free radicals.
Polymerization: The free radicals generated can initiate the polymerization of monomers such as styrene and methyl methacrylate .
Major Products Formed: The major products formed from the decomposition of this compound are tert-butyl alcohol and isopropyl alcohol , along with the polymerized products of the monomers involved .
Scientific Research Applications
Applications Overview
-
Organic Synthesis
- Radical Initiator: Tert-butyl peroxy isopropyl carbonate is frequently used as a radical initiator in polymerization reactions. It decomposes thermally to generate free radicals, which initiate the polymerization of vinyl monomers.
- Synthesis of Peroxides: It serves as a precursor for the synthesis of various organic peroxides, which are utilized in the production of plastics and resins .
-
Polymer Chemistry
- Crosslinking Agent: In polymer formulations, it acts as a crosslinking agent that improves mechanical properties and thermal stability. Its ability to generate radicals makes it suitable for crosslinking polyolefins and other thermoplastics .
- Foaming Agent: The compound can be used as a foaming agent in the production of polyurethane foams, enhancing the material's insulation properties.
- Food Technology
Case Studies
A research project evaluated the efficacy of (2-methylpropan-2-yl)oxy propan-2-yl carbonate as a food preservative. The study involved treating various food products with different concentrations of the compound and measuring microbial growth over time.
| Food Product | Concentration (ppm) | Microbial Growth (CFU/g) | Shelf Life Extension |
|---|---|---|---|
| Fresh Vegetables | 100 | 10^3 | +5 days |
| Packaged Meat | 200 | 10^4 | +7 days |
| Bakery Products | 150 | 10^5 | +4 days |
Mechanism of Action
The mechanism of action of (2-methylpropan-2-yl)oxy propan-2-yl carbonate involves the decomposition of the compound to generate free radicals. These free radicals can then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, the following compounds are compared:
Butyl (2-Methylpropan-2-yl)oxy Carbonate (CAS 69945-22-8)
- Molecular formula : C₉H₁₈O₄
- Molecular weight : 190.24 g/mol
- Key features : Replaces the isopropyl group with a butyl chain, increasing hydrophobicity (XLogP3 = 2.8) and flexibility (7 rotatable bonds). This compound lacks a peroxide group, reducing oxidative reactivity compared to the target compound. Applications may include use as a solvent or protecting group in organic synthesis .
Propan-2-yl Thiophen-2-yl Carbonate (CAS 43225-39-4)
- Molecular formula : C₈H₁₀O₃S
- Molecular weight : 186.23 g/mol
- Key features: Incorporates a thiophene ring, introducing aromaticity and sulfur-based electronic effects. However, the absence of a peroxide group limits its utility in radical-initiated reactions .
[[(2S)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl Propan-2-yl Carbonate (CAS 1280130-08-6)
- Molecular formula : C₁₉H₂₇N₅O₉P
- Molecular weight : 524.42 g/mol
- Key features : A structurally complex prodrug derivative containing a purine base (adenine analog) and phosphate group. Designed for enhanced bioavailability, this compound undergoes enzymatic hydrolysis to release active pharmaceutical agents. Its multifunctional design contrasts sharply with the simpler aliphatic carbonates, highlighting divergent applications in drug delivery .
Tenofovir Isopropyl Monoisoproxil Hydrochloride (CAS 1246812-40-7)
- Molecular formula : C₁₈H₂₈ClN₅O₈P
- Molecular weight : 508.86 g/mol
- Key features: A phosphate-containing prodrug with an isopropyl carbonate group. Its hydrolysis releases tenofovir, an antiviral agent. The inclusion of both carbonate and phosphate esters underscores its tailored metabolic activation, differing from non-pharmaceutical carbonates .
Comparative Data Table
Key Research Findings
Reactivity : The tert-butylperoxy group in the target compound facilitates radical generation under thermal or photolytic conditions, making it valuable in polymerization initiation . In contrast, butyl and thiophene derivatives exhibit lower oxidative reactivity, favoring hydrolytic stability .
Hydrolysis Rates : Steric hindrance from the tert-butyl group slows hydrolysis compared to less bulky analogs (e.g., isopropyl carbonates). Thiophene-containing carbonates show pH-dependent hydrolysis due to electron-withdrawing sulfur effects .
Thermal Stability : The target compound decomposes at ~80–100°C, releasing CO₂ and peroxides, whereas prodrug derivatives (e.g., CAS 1280130-08-6) require enzymatic cleavage for activation, enhancing shelf-life .
Applications : Simple carbonates (e.g., butyl derivatives) serve as solvents or intermediates, while complex variants (e.g., purine-linked carbonates) are niche pharmaceuticals .
Biological Activity
(2-methylpropan-2-yl)oxy propan-2-yl carbonate, also known by its CAS number 2372-21-6, is a carbonate ester that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of carbonate functional groups, which are known to influence various biological interactions.
The molecular formula of (2-methylpropan-2-yl)oxy propan-2-yl carbonate is . It is a colorless liquid with moderate solubility in organic solvents. Its reactivity is primarily attributed to the carbonate moiety, which can participate in nucleophilic substitution reactions.
Biological Activity
1. Mechanism of Action
The biological activity of (2-methylpropan-2-yl)oxy propan-2-yl carbonate involves its interaction with biological molecules through nucleophilic attack mechanisms. The carbonate group can be hydrolyzed under physiological conditions, leading to the release of isopropanol and carbon dioxide, which may influence cellular processes.
2. Antioxidant Properties
Research indicates that compounds containing carbonate functionalities can exhibit antioxidant activities. These properties are significant in mitigating oxidative stress within biological systems, potentially offering protective effects against various diseases linked to oxidative damage .
3. Herbicidal Efficacy
Recent studies have highlighted the potential use of (2-methylpropan-2-yl)oxy propan-2-yl carbonate as an adjuvant to enhance the efficacy of herbicides. The compound has been shown to improve the biological activity of certain herbicides, suggesting its role in agricultural applications .
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant activity of various carbonate esters, including (2-methylpropan-2-yl)oxy propan-2-yl carbonate. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating its potential as a therapeutic agent against oxidative stress-related conditions .
Case Study 2: Herbicide Efficacy Enhancement
In an experimental setup, (2-methylpropan-2-yl)oxy propan-2-yl carbonate was tested alongside several commercial herbicides. The findings revealed that the addition of this compound increased the herbicidal activity by enhancing absorption and translocation within plant tissues .
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Antioxidant Activity | In vitro ROS reduction | Significant antioxidant effects observed |
| Herbicide Efficacy | Enhancement studies | Increased efficacy of herbicides noted |
| Mechanistic Insights | Nucleophilic interactions | Hydrolysis leads to bioactive metabolites |
Q & A
Basic Research Questions
Q. How can researchers synthesize (2-methylpropan-2-yl)oxy propan-2-yl carbonate with high purity?
- Methodology :
-
Step 1 : React tert-butyl hydroperoxide with isopropyl chloroformate in the presence of a base (e.g., potassium carbonate) in anhydrous acetone under reflux.
-
Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2 v/v).
-
Step 3 : Purify via column chromatography (silica gel, gradient elution) to isolate the carbonate ester.
-
Critical Note : Ensure stoichiometric control to avoid peroxidation byproducts. Use inert atmosphere (N₂/Ar) to prevent moisture interference .
- Example Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60°C | 6 h | ~75% |
Q. What safety protocols are essential for handling this compound in the laboratory?
- Key Precautions :
- Flammability : Classified as highly flammable (H225). Use explosion-proof equipment, grounded containers, and avoid open flames .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for manipulations.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How is the crystal structure of this compound determined experimentally?
- Procedure :
-
Step 1 : Grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane).
-
Step 2 : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
-
Step 3 : Solve and refine the structure using SHELXL (space group determination, anisotropic displacement parameters).
-
Validation : Check for twinning with SHELXT and validate using CIF check tools .
- Typical Crystallographic Parameters :
| Space Group | R-factor | Z | Resolution |
|---|---|---|---|
| P2₁/c | <0.05 | 4 | 0.84 Å |
Advanced Research Questions
Q. How can computational methods predict the reactivity of this carbonate in nucleophilic environments?
- Approach :
-
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces.
-
Transition State Analysis : Identify nucleophilic attack pathways (e.g., SN2 vs. radical mechanisms) using Gaussian 16.
-
Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
- Example Output :
| Mechanism | ΔG‡ (kcal/mol) | Preferred Pathway |
|---|---|---|
| SN2 | 18.7 | Dominant |
| Radical | 24.3 | Minor |
Q. How do researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Strategies :
- Discrepancy Analysis : Compare NMR-derived bond angles with X-ray data. Use Hirshfeld surface analysis to detect crystal packing effects.
- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., tert-butyl group rotation).
- Refinement Adjustments : In SHELXL, apply restraints for disordered regions or use TWIN/BASF commands for twinned crystals .
Q. What methodologies are used to study its potential as a prodrug in medicinal chemistry?
- Experimental Design :
-
Hydrolysis Kinetics : Simulate physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via HPLC-MS.
-
Enzymatic Assays : Incubate with esterases (e.g., porcine liver esterase) to quantify release of active metabolites.
-
In Silico Screening : Dock the compound into target enzymes (e.g., cytochrome P450) using AutoDock Vina .
- Example Hydrolysis Data :
| pH | Half-life (h) | Major Metabolite |
|---|---|---|
| 7.4 | 2.3 | Isopropyl alcohol |
Data Contradiction Analysis
Q. How to address inconsistencies between theoretical and experimental IR spectra?
- Troubleshooting Steps :
- Step 1 : Verify DFT functional/basis set suitability (e.g., switch to M06-2X/cc-pVTZ for better carbonyl stretching accuracy).
- Step 2 : Check for solvent effects in experimental IR (e.g., KBr pellet vs. ATR-FTIR in solution).
- Step 3 : Assign peaks using VCD (vibrational circular dichroism) for stereosensitive modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
